molecular formula C18H29NaO4S B15186436 Sodium 3-(4-nonylphenoxy)propanesulphonate CAS No. 26051-50-3

Sodium 3-(4-nonylphenoxy)propanesulphonate

Cat. No.: B15186436
CAS No.: 26051-50-3
M. Wt: 364.5 g/mol
InChI Key: YBXJDEBEAFBTER-UHFFFAOYSA-M
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Description

Sodium 3-(4-nonylphenoxy)propanesulphonate is a chemical compound with the molecular formula C18H29NaO4S and a molar mass of 364.47523 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(4-nonylphenoxy)propanesulphonate typically involves the reaction of 4-nonylphenol with epichlorohydrin, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar steps as the laboratory synthesis but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(4-nonylphenoxy)propanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

Sodium 3-(4-nonylphenoxy)propanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-(4-nonylphenoxy)propanesulphonate involves its ability to interact with lipid membranes, disrupting their structure and increasing permeability. This interaction is primarily due to the hydrophobic nonylphenoxy group and the hydrophilic sulfonate group, which allows the compound to insert into lipid bilayers and alter their properties .

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecyl sulfate (SDS)
  • Sodium lauryl ether sulfate (SLES)
  • Sodium xylene sulfonate (SXS)

Uniqueness

Compared to similar compounds, sodium 3-(4-nonylphenoxy)propanesulphonate has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant in both aqueous and non-aqueous systems. Its nonylphenoxy group provides enhanced stability and performance in various applications .

Properties

CAS No.

26051-50-3

Molecular Formula

C18H29NaO4S

Molecular Weight

364.5 g/mol

IUPAC Name

sodium;3-(4-nonylphenoxy)propane-1-sulfonate

InChI

InChI=1S/C18H30O4S.Na/c1-2-3-4-5-6-7-8-10-17-11-13-18(14-12-17)22-15-9-16-23(19,20)21;/h11-14H,2-10,15-16H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

YBXJDEBEAFBTER-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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